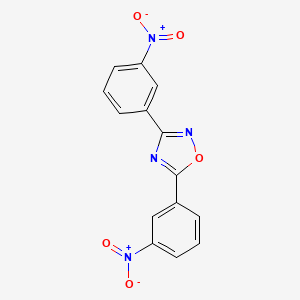

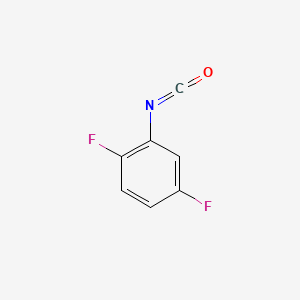

3,5-双(3-硝基苯基)-1,2,4-噁二唑

描述

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . Another method includes the reaction of nitrobenzoic acid with semicarbazide hydrochloride using polyphosphoric acid as a dehydrating agent to yield 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, which is then reduced to form 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole . These methods could potentially be adapted for the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Single-crystal X-ray diffraction studies are commonly used to determine the molecular structure of oxadiazole derivatives, as demonstrated for certain bis(oxadiazolyl) compounds . The high density of some oxadiazole derivatives, such as 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole), suggests that 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole may also exhibit a dense molecular packing .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including nitration, which has been studied using high-performance liquid chromatography to analyze the products of nitration of 2,5-diphenyl-1,3,4-oxadiazole . The reactivity of oxadiazoles with different reagents, such as nitric oxide or boronic acids under Suzuki cross-coupling conditions, has also been explored . These studies provide a foundation for understanding the potential chemical reactions of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be characterized using various techniques. Differential scanning calorimetry (DSC) is used to determine thermal stability, while sensitivities are assessed by standardized drop hammer and friction tests . Spectroscopic techniques, such as FT-IR and NMR, confirm the structures of synthesized oxadiazoles . Additionally, computational studies, including density functional theory calculations, can provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of nucleophilic nature and kinetic stability . These methods could be applied to analyze the properties of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.

科学研究应用

腐蚀抑制

已经研究了3,5-双(3-硝基苯基)-1,2,4-噁二唑衍生物在腐蚀抑制方面的潜力。例如,研究了取代噁二唑对氢氯酸中轻钢腐蚀的抑制效果,证明了它们在这一领域的有效性。其中一种化合物PAOX被发现通过在钢表面的化学吸附来抑制腐蚀,暗示了在保护金属基础设施免受腐蚀环境侵害方面的潜在应用(Lagrenée等,2001)。

高能材料

噁二唑环,包括3,5-双(4-硝基呋喃-3-基)-1,2,4-噁二唑等变体,在合成和表征高能材料方面具有重要意义。这些化合物以其高密度和热稳定性而著称,适用于推进剂和炸药等应用。它们的设计利用多环结构来提高性能(Pagoria et al., 2017)。

电致发光性能

合成了包含噁二唑环的新型二席夫碱衍生物,展示出强烈的蓝色和紫色荧光。这些化合物表现出更高的亲和能和离子势,表明它们在有机电致发光器件中的实用性。这些衍生物的合成和光谱特性,包括它们的电子和光学性质,突显了它们在光电子学领域的潜力(Chen et al., 2008)。

耐热性和爆炸性能

研究还集中在噁二唑衍生物的热行为和分解动力学上,用于耐热炸药。例如,5,5'-双(2,4,6-三硝基苯基)-2,2'-双(1,3,4-噁二唑) (TKX-55)表现出显著的热稳定性和有利的爆炸性能,使其成为先进爆炸材料的候选(Zhou et al., 2017)。

有机电子学

在有机电子学领域,像3,5-双(4-(9H-咔唑-9-基)苯基)-1,2,4-噁二唑这样的噁二唑被用于制造蓝色磷光OLED的双极主体材料。它们在铱基器件中的高三重态能量和性能展示了它们在提高OLED显示器效率和寿命方面的实用性(Li et al., 2014)。

作用机制

Mode of Action

It is known that many oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The nitrophenyl groups may also play a role in the interaction with the target molecules .

Biochemical Pathways

Oxadiazole derivatives have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the compound may have good bioavailability . More research is needed to fully understand the pharmacokinetic profile of this compound .

Result of Action

Similar compounds have been shown to exhibit various pharmacological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-14(23-16-13)10-4-2-6-12(8-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOMOIFOKNNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362915 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74229-71-3 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)